2-(benzylsulfanyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(benzylsulfanyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.
Acetamide Formation: The final step involves the reaction of the benzylsulfanyl-thiadiazole intermediate with ethyl bromoacetate, followed by hydrolysis to yield the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom or to modify the thiadiazole ring.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thiadiazole derivatives.
Substitution: Various alkyl or aryl-substituted thiadiazole derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound has shown promise as a pesticide and herbicide due to its ability to inhibit the growth of certain plant pathogens.
Material Science: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Herbicidal Activity: The compound inhibits key enzymes involved in plant growth, leading to the death of the target plants.
Comparison with Similar Compounds
2-(benzylsulfanyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other thiadiazole derivatives:
2-Benzylsulfanyl-1H-benzimidazole: Similar in structure but with a benzimidazole ring instead of a thiadiazole ring.
2-(benzylsulfanyl)-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group, which enhances its lipophilicity and biological activity.
These comparisons highlight the unique structural features and diverse applications of this compound.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-2-20-9-8-14-17-18-15(22-14)16-13(19)11-21-10-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWQPZLMCIUJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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